Bienvenue dans la boutique en ligne BenchChem!

Dexoxadrol Hydrochloride

NMDA receptor PCP binding site Radioligand binding

Dexoxadrol Hydrochloride (CAS 631-06-1) is the hydrochloride salt of dexoxadrol, the (4S,6S)-(+)-enantiomer of the dioxolane-based dissociative anesthetic dioxadrol. It functions as a non-competitive NMDA receptor antagonist by binding with high affinity to the phencyclidine (PCP) binding site within the NMDA receptor-associated ion channel.

Molecular Formula C20H24ClNO2
Molecular Weight 345.9 g/mol
CAS No. 631-06-1
Cat. No. B1670348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexoxadrol Hydrochloride
CAS631-06-1
SynonymsDexoxadrol hydrochloride;  NSC 526062;  NSC-526062;  Relane ;  U 22558 A;  d-Dioxadrol hydrochloride;  Dexoxadrol HCl;  U-22,559A; UNII-T0C1IR71L8.
Molecular FormulaC20H24ClNO2
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1
InChIKeyGYPWNVSWCIMIHQ-GRTNUQQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexoxadrol Hydrochloride (CAS 631-06-1): A Stereochemically Defined NMDA Receptor Open-Channel Blocker for Neuroscience Research


Dexoxadrol Hydrochloride (CAS 631-06-1) is the hydrochloride salt of dexoxadrol, the (4S,6S)-(+)-enantiomer of the dioxolane-based dissociative anesthetic dioxadrol [1]. It functions as a non-competitive NMDA receptor antagonist by binding with high affinity to the phencyclidine (PCP) binding site within the NMDA receptor-associated ion channel [2]. Originally synthesized in the mid-1960s alongside its structural analog etoxadrol, dexoxadrol was evaluated clinically as an analgesic and anesthetic agent; development was discontinued due to psychotomimetic side effects [3]. The compound remains a valuable pharmacological tool for probing PCP-site-mediated neurobiology and for structure-activity relationship (SAR) studies of NMDA receptor channel blockers.

Why Dexoxadrol Hydrochloride Cannot Be Replaced by Generic NMDA Antagonists or the Inactive Enantiomer Levoxadrol


Within the NMDA receptor open-channel blocker class, compounds differ markedly in PCP-site binding affinity, stereoselectivity, and polypharmacology. Dexoxadrol (Ki = 21.5 nM at the PCP site) demonstrates approximately 43-fold higher affinity than the clinically used NMDA antagonist ketamine (Ki = 922.2 nM) [1] and roughly 5-fold higher affinity than the prototypical PCP (Ki = 100.8 nM) [1]. Its enantiomer levoxadrol lacks PCP-like discriminative stimulus properties and NMDA antagonism at equivalent concentrations [2][3]. The closely related dioxolane analog etoxadrol exhibits distinct PCP-site affinity (Ki ≈ 107 nM) [4] and a different behavioral potency hierarchy [5], confirming that even minor structural modifications within the dioxolane series produce pharmacologically consequential differences. Substituting dexoxadrol with any of these alternatives would alter target engagement, stereochemical selectivity, and experimental outcomes.

Quantitative Differentiation Evidence for Dexoxadrol Hydrochloride vs. Closest Analogs and Alternatives


PCP Binding Site Affinity Ranking Across Eight NMDA Open-Channel Blockers Under Uniform Assay Conditions

In a head-to-head radioligand displacement study using [3H]MK-801 in dark Agouti rat brain membranes, dexoxadrol exhibited a Ki of 21.5 nM for the PCP binding site of the NMDA receptor. This places dexoxadrol as the second most potent antagonist tested, surpassing TCP (Ki = 24.2 nM), phencyclidine (Ki = 100.8 nM), and ketamine (Ki = 922.2 nM) by factors of 1.1×, 4.7×, and 42.9× respectively [1]. The structurally related dioxolane etoxadrol has been independently characterized with a Ki of approximately 107 nM at the same PCP binding site [2], meaning dexoxadrol exhibits roughly 5-fold higher PCP-site affinity than etoxadrol.

NMDA receptor PCP binding site Radioligand binding Ki determination

Stereoselective NMDA Receptor Antagonism: Dexoxadrol vs. Levoxadrol in Electrophysiological Assays

In an electrophysiological study of amino-acid-induced excitation in rat and cat spinal neurons, dexoxadrol administered locally or systemically produced selective antagonism of N-methyl-D,L-aspartate (NMDA)-induced excitation relative to quisqualate and kainate. In contrast, levoxadrol, the (-)-enantiomer of dioxadrol, failed to exhibit this selective NMDA antagonism at equivalent doses [1]. This stereoselectivity was independently confirmed in rat hippocampal slices: dexoxadrol (10 µM) selectively blocked the NMDA receptor-mediated secondary components of Schaffer collateral-commissural synaptic responses in CA1 pyramidal cells, whereas levoxadrol (10 µM) produced no detectable blockade [2].

Stereoselectivity NMDA antagonism Spinal cord Hippocampal slices Electrophysiology

In Vivo Behavioral Potency Hierarchy: Dexoxadrol vs. Etoxadrol vs. Phencyclidine in an Operant Behavioral Model

In a comparative study using pigeons responding under a multiple fixed-ratio 30-response, fixed-interval 5-minute schedule of grain presentation, etoxadrol was half as potent as phencyclidine (PCP) in suppressing operant responding, and dexoxadrol was half as potent as etoxadrol [1]. This establishes a clear in vivo behavioral potency hierarchy: PCP > etoxadrol > dexoxadrol. In the same study, all three drugs produced PCP-like responding in pigeons trained to discriminate 0.64 mg/kg PCP from vehicle, with the full potency order being PCP > etoxadrol > cyclazocine > dexoxadrol > ketamine [1].

Drug discrimination Operant behavior Fixed-ratio schedule Pigeon model In vivo potency

Differential Reinforcing Efficacy in Non-Human Primate Self-Administration: Dexoxadrol vs. Levoxadrol

In rhesus monkeys with prior ketamine self-administration experience, response-contingent intravenous dexoxadrol maintained substantially higher rates of operant responding than either levoxadrol (the (-)-enantiomer) or beta-(±)-dioxadrol (the diastereomer) [1]. Dexoxadrol also fully substituted for ketamine in a drug discrimination paradigm in monkeys, whereas neither levoxadrol nor beta-dioxadrol produced ketamine-appropriate responding [1]. The order of potency for displacing bound [3H]TCP from rat brain PCP binding sites paralleled the behavioral data: dexoxadrol >> levoxadrol ≈ beta-(±)-dioxadrol [1].

Self-administration Reinforcing efficacy Rhesus monkey Abuse liability Intravenous

Differential Effects on Body Temperature in Rats: Dexoxadrol vs. Levoxadrol vs. Phencyclidine vs. MK-801

In a comparative study in rats, dexoxadrol (5.0–40.0 mg/kg s.c.) and MK-801 (0.12–1.2 mg/kg s.c.) both produced significant hyperthermia, whereas levoxadrol at equivalent doses (5.0–40.0 mg/kg s.c.) had no effect on body temperature [1]. Phencyclidine (5.0–20.0 mg/kg s.c.) produced hypothermia, the opposite effect [1]. This finding demonstrates that dexoxadrol can be differentiated from its enantiomer levoxadrol, from the arylcyclohexylamine PCP, and from MK-801 on the basis of thermoregulatory outcomes, an endpoint that integrates multiple receptor interactions. The authors noted that the systematic analysis of relative potencies of dexoxadrol and levoxadrol can be used to dissect effects mediated by PCP receptors versus sigma receptors, since both enantiomers have nearly equal sigma receptor affinity [1].

Thermoregulation In vivo pharmacology Hyperthermia Hypothermia PCP receptor

Validated Application Scenarios for Dexoxadrol Hydrochloride Based on Quantitative Differentiation Evidence


PCP Binding Site Pharmacological Standard for NMDA Receptor Open-Channel Blocker Screening Campaigns

With a Ki of 21.5 nM at the PCP binding site (ranked second only to MK-801 among eight tested NMDA open-channel blockers) [1], dexoxadrol hydrochloride serves as a high-affinity reference ligand for competitive displacement assays. Its intermediate affinity (between the ultra-high-affinity MK-801 and the moderate-affinity clinical agents ketamine and memantine) makes it a discriminating probe for ranking novel compound affinities within the therapeutically relevant 10–1000 nM window. Use the hydrochloride salt (CAS 631-06-1) to prepare standardized stock solutions for [3H]MK-801 or [3H]TCP displacement binding assays in rat or human brain membrane preparations.

Stereochemical Probe for Dissecting PCP-Receptor-Mediated vs. Sigma-Receptor-Mediated Neurobiological Effects

Because dexoxadrol and levoxadrol share nearly equal affinities for sigma receptors but differ dramatically in PCP receptor affinity [1], co-procurement of both enantiomers enables a validated pharmacological subtraction strategy. This approach, recommended by Pechnick et al. (1989) [1], allows researchers to attribute observed in vivo effects (thermoregulatory, neuroendocrine, behavioral) specifically to PCP-receptor engagement. The absolute configuration of dexoxadrol has been definitively established as 4S,6S by X-ray crystallography [2], ensuring batch-to-batch stereochemical consistency.

Non-Human Primate Behavioral Pharmacology Model for Assessing PCP-Site-Mediated Reinforcing Effects and Abuse Liability

Dexoxadrol is the only dioxadrol enantiomer that produces ketamine-like discriminative stimulus effects and maintains intravenous self-administration in rhesus monkeys [1]. This stereoselective behavioral profile makes dexoxadrol a critical positive control in drug discrimination and self-administration studies designed to evaluate the abuse potential of novel NMDA receptor ligands. Researchers should note the in vivo potency hierarchy (PCP > etoxadrol > dexoxadrol > ketamine) [2] when selecting appropriate training and substitution doses for behavioral experiments.

Structure-Activity Relationship (SAR) Template for Dioxolane-Based NMDA Antagonist Lead Optimization

Dexoxadrol represents the parent scaffold from which extensive SAR campaigns have been conducted, including modifications at the piperidine 4-position where derivatives achieve Ki values as low as 7 nM (WMS-2539, 4-fluoro-substituted) with maintained selectivity over sigma-1 and sigma-2 receptors and the polyamine binding site [1]. The 2020 comprehensive review of dexoxadrol bioisosteres [2] documents the full evolution of this chemotype and provides a roadmap for medicinal chemistry efforts targeting subtype-selective NMDA open-channel blockers with reduced psychotomimetic side effect liability, as advocated by Temme et al. (2018) [3].

Quote Request

Request a Quote for Dexoxadrol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.